molecular formula C15H21NaO5 B1260914 Loxoprofen sodium dihydrate CAS No. 226721-96-6

Loxoprofen sodium dihydrate

Cat. No.: B1260914
CAS No.: 226721-96-6
M. Wt: 304.31 g/mol
InChI Key: BAZQYVYVKYOAGO-UHFFFAOYSA-M
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Description

Loxoprofen sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. It is a propionic acid derivative and is marketed under various trade names in different countries. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties .

Biochemical Analysis

Biochemical Properties

Loxoprofen sodium dihydrate plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the mediation of pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound interacts with various biomolecules, including prostaglandins, prostacyclin, and thromboxane, by preventing their synthesis .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the production of prostaglandins, which play a crucial role in cell signaling pathways related to inflammation and pain . Additionally, this compound affects gene expression by downregulating the expression of pro-inflammatory genes . This modulation of gene expression leads to a reduction in the production of inflammatory mediators, thereby mitigating inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to an active trans-alcohol metabolite . This metabolite acts as a potent and non-selective inhibitor of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid . The inhibition of COX enzymes prevents the formation of prostaglandins, prostacyclin, and thromboxane, which are key mediators of inflammation and pain . Additionally, this compound may interact with other biomolecules, such as carbonyl reductase, which is involved in its metabolic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed and converted to its active metabolite, reaching peak plasma concentrations within 30 to 50 minutes after oral administration . The stability and degradation of this compound have been studied, revealing that it is relatively stable under normal conditions but may degrade under hydrolytic and oxidative conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can effectively reduce inflammation and pain over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and analgesic effects . At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may lead to gastrointestinal disturbances, renal toxicity, and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active and inactive metabolites . The compound is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . This active metabolite is responsible for the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis . Additionally, this compound undergoes oxidation by cytochrome P450 enzymes (CYP3A4/5) and glucuronidation by UDP-glucuronosyltransferase (UGT2B7), resulting in the formation of hydroxylated and glucuronide metabolites .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract, with a bioavailability of approximately 95% . The compound is distributed throughout the body, with a high degree of protein binding (97%) . It is primarily metabolized in the liver and excreted through the kidneys . The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound and its active metabolite is primarily within the cytoplasm, where they interact with COX enzymes . The compound does not require specific targeting signals or post-translational modifications for its activity . Its rapid conversion to the active metabolite ensures that it reaches the site of action efficiently . The inhibition of COX enzymes within the cytoplasm leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammation and pain .

Preparation Methods

The preparation of loxoprofen sodium dihydrate involves dissolving loxoprofen in a suitable solvent and reacting it with an alkali containing sodium. The resulting loxoprofen sodium is then crystallized to form the dihydrate. This method ensures high purity and good physical properties of the final product . Industrial production methods often involve the use of ethanol and sodium hydroxide, followed by recrystallization in ethyl acetate .

Chemical Reactions Analysis

Loxoprofen sodium dihydrate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various metabolites.

    Reduction: It can be reduced to its alcohol form.

    Substitution: this compound can undergo substitution reactions, particularly with halogens. Common reagents used in these reactions include sodium hydroxide, ethanol, and various acids. .

Scientific Research Applications

Loxoprofen sodium dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Loxoprofen sodium dihydrate is similar to other non-steroidal anti-inflammatory drugs such as ibuprofen and naproxen. it is unique in its rapid conversion to an active trans-alcohol metabolite following oral administration, which provides potent inhibitory effects on prostaglandin biosynthesis . Similar compounds include:

Properties

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001203
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226721-96-6, 80382-23-6
Record name Loxoprofen sodium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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